molecular formula C17H20N2O4 B558615 N-(tert-Butoxycarbonyl)-3-isoquinolin-3-yl-L-alanine CAS No. 161453-37-8

N-(tert-Butoxycarbonyl)-3-isoquinolin-3-yl-L-alanine

Cat. No.: B558615
CAS No.: 161453-37-8
M. Wt: 316.35 g/mol
InChI Key: CHNLRODZPDTMRV-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid (CAS 161453-37-8 ) is a chiral Boc-protected amino acid derivative with a molecular weight of 316.35 g/mol and a molecular formula of C₁₇H₂₀N₂O₄ . This compound serves as a critical building block in chemical and biochemical research, primarily for the synthesis of peptides and proteins. The tert-butoxycarbonyl (Boc) group provides a protective moiety for the amino group during synthetic processes, allowing for selective deprotection and further functionalization . The quinolin-2-yl moiety in its structure is of significant interest in medicinal chemistry, as quinoline-based compounds are frequently explored for their diverse pharmacological potential, including in areas such as anticancer and antimicrobial research . This makes the compound a valuable precursor in the development of novel bioactive molecules. It is recommended to store the product sealed in a dry environment at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

CAS No.

161453-37-8

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

(2S)-3-isoquinolin-3-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-14(15(20)21)9-13-8-11-6-4-5-7-12(11)10-18-13/h4-8,10,14H,9H2,1-3H3,(H,19,22)(H,20,21)/t14-/m0/s1

InChI Key

CHNLRODZPDTMRV-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)O

Synonyms

Boc-beta-(2-quinolyl)-Ala-OH; 161453-37-8; AC1ODTSY; SCHEMBL2300113; ZINC2567255; 6284AH; AKOS015908771; AJ-41373; AK-62620; AM001658; I14-34522; (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoicacid; (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoicacid; (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-(QUINOLIN-2-YL)PROPANOICACID

Origin of Product

United States

Preparation Methods

Quinoline-2-yl Propanoic Acid Intermediate

The quinoline moiety is introduced through a modified Friedländer synthesis or via cross-coupling:

  • Friedländer quinoline synthesis :

    • Condensation of 2-aminobenzaldehyde with ethyl acetoacetate under acidic conditions yields 2-methylquinoline.

    • Bromination at the methyl position (NBS, AIBN) followed by Arbuzov reaction with triethyl phosphite generates the phosphonate intermediate.

  • Horner-Wadsworth-Emmons olefination :

    • Reaction of the phosphonate with Boc-protected glycinaldehyde affords the α,β-unsaturated ester.

    • Catalytic hydrogenation (H₂, Pd/C) achieves stereocontrol, producing the (S)-configured amine after enzymatic resolution.

Table 1: Key Reaction Parameters for Quinoline Coupling

StepReagents/ConditionsYield (%)
BrominationNBS, CCl₄, 80°C, 12h78
Arbuzov ReactionP(OEt)₃, 110°C, 6h85
OlefinationNaH, THF, 0°C → rt, 24h67
Hydrogenation10% Pd/C, H₂ (1 atm), EtOH92

Boc Protection and Carboxylic Acid Activation

The amino group is protected before introducing the quinoline fragment:

  • Boc protection :

    • Treat L-alanine with di-tert-butyl dicarbonate (Boc₂O) in dioxane/water (1:1) at 0°C → 25°C for 12h.

    • Yield : 95% (white crystalline solid, m.p. 82–84°C).

  • Carboxylic acid activation :

    • Convert Boc-protected alanine to the mixed carbonic anhydride using ClCO₂Et and N-methylmorpholine.

    • React with quinoline-2-ylmagnesium bromide (prepared via Grignard reaction) to form the tertiary alcohol intermediate.

Critical Note : Stereochemical integrity is maintained by using L-alanine as the chiral pool starting material, avoiding racemization during activation.

Alternative Methodologies and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

A patent-disclosed approach (CN1277801C) adapts propionic acid synthesis principles for the target molecule:

  • Suzuki-Miyaura coupling :

    • React Boc-protected 2-iodoaniline with quinoline-2-boronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

    • Advantage : Direct C–C bond formation avoids multi-step functional group interconversions.

  • Oxidative carbonylation :

    • Transform the coupled product to the carboxylic acid using PdCl₂/CuCl₂ in CO atmosphere (50 psi, DMF, 80°C).

Table 2: Cross-Coupling Optimization Data

Catalyst SystemTemp (°C)CO Pressure (psi)Yield (%)
PdCl₂/CuCl₂805088
Pd(OAc)₂/1,10-phen1003072

Enzymatic Resolution for Chirality Control

When starting from racemic mixtures, Candida antarctica lipase B (CAL-B) achieves >99% ee:

  • Hydrolyze the racemic methyl ester in phosphate buffer (pH 7.0) at 37°C.

  • Separate the (S)-acid via extraction (EtOAc, brine).

  • Key metric : Enzyme loading (50 mg/mmol substrate) optimizes reaction rate and enantioselectivity.

Scalability and Process Optimization

Large-Scale Boc Deprotection

Industrial protocols favor TFA-mediated deprotection over HCl/dioxane:

  • Conditions : 20% TFA in DCM, 0°C → rt, 2h.

  • Throughput : 5 kg/batch with >98% purity after recrystallization (hexane/EtOAc).

Crystallization and Purification

Final purification employs anti-solvent crystallization:

  • Dissolve crude product in hot ethanol (60°C).

  • Add n-heptane dropwise until cloud point.

  • Result : Needle-like crystals (mp 158–160°C, [α]D²⁵ = +12.5° (c=1, MeOH)).

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J=8.4 Hz, 1H, NHBoc), 8.32–8.28 (m, 2H, quinoline-H), 7.85–7.78 (m, 3H, quinoline-H), 4.21 (q, J=7.2 Hz, 1H, CH), 3.12 (dd, J=14.0, 4.8 Hz, 1H, CH₂), 2.98 (dd, J=14.0, 8.8 Hz, 1H, CH₂), 1.39 (s, 9H, Boc).

  • HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the quinoline ring or the carboxylic acid group using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or alcohol derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

Biological Applications

  • Anticancer Research :
    • Mechanism of Action : Preliminary studies suggest that (S)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid may interact with proteins involved in cancer pathways. For instance, compounds with similar structures have been identified as inhibitors of PD-1/PD-L1 interactions, which are crucial in cancer immunotherapy .
    • Case Study : A study on small molecule inhibitors targeting PD-1/PD-L1 identified several candidates that share structural features with this compound, indicating its potential as a lead compound in anticancer drug development .
  • Neuropharmacology :
    • Potential Neuroprotective Effects : Research into quinoline derivatives has revealed neuroprotective properties. Compounds like (S)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid could be evaluated for their ability to protect neuronal cells from apoptosis or oxidative stress.
    • Case Study : Studies on similar quinoline-based compounds have demonstrated their efficacy in models of neurodegenerative diseases, suggesting that this compound may warrant further investigation in such contexts .
  • Antimicrobial Activity :
    • Inhibition of Bacterial Growth : Quinoline derivatives have shown antimicrobial properties against various pathogens. The specific interactions of (S)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid with bacterial enzymes could be explored to assess its potential as an antimicrobial agent.
    • Case Study : Research on related compounds has indicated activity against Mycobacterium tuberculosis, suggesting that this compound could also be effective against resistant strains .

Future Research Directions

Given its promising structural features and preliminary findings, future research should focus on:

  • In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess the efficacy and safety profiles of (S)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid across various disease models.
  • Mechanistic Studies : Investigating the specific mechanisms through which this compound exerts its biological effects, particularly in cancer and neurodegenerative disease models.
  • Structure-Activity Relationship (SAR) : Exploring modifications to the structure to optimize biological activity while minimizing toxicity.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The quinoline ring can intercalate with DNA or inhibit enzymes, while the amino acid moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared below with structurally analogous Boc-protected amino acids, differing in aromatic or heterocyclic substituents:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence ID
(S)-2-((Boc)amino)-3-(quinolin-2-yl)propanoic acid Quinolin-2-yl C₁₇H₂₀N₂O₄ 316.35 Potential antiviral/anticancer applications (inferred from quinoline's role in drug design) 10, 16
(S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid 4-fluorophenyl C₁₄H₁₇FNO₄ 294.29 Intermediate in kinase inhibitors; improved metabolic stability due to fluorine 1, 9
(S)-2-((Boc)amino)-3-(3-(methylsulfonyl)phenyl)propanoic acid 3-(methylsulfonyl)phenyl C₁₅H₂₀N₂O₆S 372.40 Degradation product of Lifitegrast; highlights hydrolytic stability concerns 3
(S)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid 4-iodophenyl C₁₄H₁₇INO₄ 406.20 Precursor for Suzuki couplings in anticancer agents 4
(S)-2-((Boc)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl C₁₄H₁₆F₂NO₄ 300.29 Building block for HIV-1 capsid inhibitors; enhanced lipophilicity 5
(R)-2-((Boc)amino)-3-(quinolin-6-yl)propanoic acid Quinolin-6-yl C₁₇H₂₀N₂O₄ 316.35 Enantiomer with potential differential target binding; stored at 2–8°C 16
(S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl C₁₄H₁₉NO₄S 309.37 Lab chemical with noted hazards (H302, H315, H319) 11

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid, also known by its CAS number 161453-37-8, is an amino acid derivative that has garnered attention for its potential biological activities. This compound features a quinoline moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid is C17H20N2O4C_{17}H_{20}N_{2}O_{4}, with a molecular weight of 316.36 g/mol. The compound's structure can be represented as follows:

SMILES O=C(OC(C)(C)C)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(O)=O\text{SMILES }O=C(OC(C)(C)C)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(O)=O

This structure indicates the presence of both an amino group and a carboxylic acid, which are critical for its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinoline derivatives. For instance, compounds similar to (S)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
(S)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acidMCF-7 (Breast Cancer)15
Quinoline Derivative AHeLa (Cervical Cancer)10
Quinoline Derivative BA549 (Lung Cancer)12

In vitro studies indicate that (S)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid exhibits an IC50 value of 15 µM against MCF-7 breast cancer cells, suggesting moderate potency in inhibiting cell proliferation.

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and the inhibition of cell cycle progression. Research indicates that quinoline derivatives can modulate various signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway and MAPK signaling pathways.

Case Studies

  • Study on Antitumor Efficacy
    A study conducted by researchers at the University of Groningen examined the effects of (S)-2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid in combination with other chemotherapeutics. The results indicated a synergistic effect when used alongside established anticancer agents, enhancing overall efficacy against resistant cancer types.
  • Toxicity Assessment
    In a toxicity assessment involving animal models, the compound was administered at varying doses to evaluate its safety profile. Observations indicated no significant adverse effects at therapeutic doses, supporting its potential for further development as a therapeutic agent.

Q & A

Q. How can the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoic acid be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key steps include:
  • Amino Protection : Use tert-butoxycarbonyl (Boc) anhydride or chloride under basic conditions (e.g., triethylamine) to protect the amino group .
  • Coupling Reactions : Employ coupling agents like HATU or DCC for introducing the quinolin-2-yl moiety, ensuring stoichiometric equivalence to minimize side products .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF or acetonitrile) at 0–25°C improve reaction control. Elevated temperatures (>40°C) risk Boc deprotection .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradients (e.g., hexane/ethyl acetate) isolates the product from by-products .

Q. How can researchers resolve contradictions in reported reaction conditions for Boc-protected amino acid derivatives?

  • Methodological Answer : Contradictions often arise from substrate-specific reactivity. Systematic approaches include:
  • Solvent Screening : Test polar (DMF) vs. non-polar (toluene) solvents to balance solubility and reaction rate .
  • Catalyst Optimization : Use DMAP or pyridine derivatives to enhance Boc activation efficiency .
  • Replication Studies : Cross-validate literature protocols with controlled variables (e.g., inert atmosphere, moisture exclusion) .
  • By-Product Analysis : LC-MS or TLC identifies undesired intermediates (e.g., deprotected amines or oxidized quinoline) .

Q. What strategies enhance the design of analogs for enzyme inhibition studies?

  • Methodological Answer :
  • Scaffold Modification : Replace quinoline with indole or pyridine rings to modulate steric/electronic effects .
  • Protection-Deprotection : Use orthogonal protecting groups (e.g., Fmoc) for selective functionalization .
  • Enzymatic Assays : Test inhibition kinetics (Ki_i) against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Molecular Docking : Simulate binding poses with software (e.g., AutoDock) to predict interactions with enzyme active sites .

Example Case Study :
Analog CW3 (from ) showed improved IC50_{50} (0.8 μM vs. 5.2 μM for parent compound) against a kinase target via iodophenyl substitution .

Data Contradiction Analysis

Q. Why do Boc deprotection rates vary across studies under similar acidic conditions?

  • Methodological Answer : Variability stems from:
  • Acid Strength : Trifluoroacetic acid (TFA) vs. HCl in dioxane alters protonation rates .
  • Steric Hindrance : Bulky groups (e.g., quinoline) slow acid penetration, requiring prolonged exposure .
  • Temperature : Deprotection at 0°C vs. 25°C impacts reaction completeness (e.g., 90% vs. 99% yield) .
  • Validation : Use 1^1H NMR to quantify residual Boc signals post-deprotection .

Key Considerations for Experimental Design

  • Stereochemical Integrity : Monitor optical rotation or chiral HPLC to prevent racemization during synthesis .
  • Scale-Up Challenges : Pilot reactions at <1 mmol to optimize conditions before large-scale production .
  • Safety Protocols : Handle quinoline derivatives under fume hoods due to potential toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.